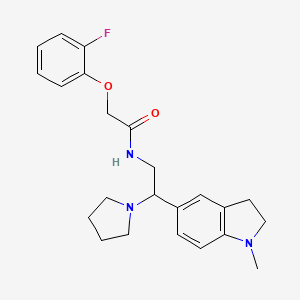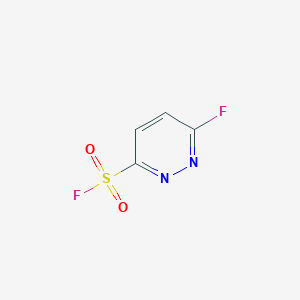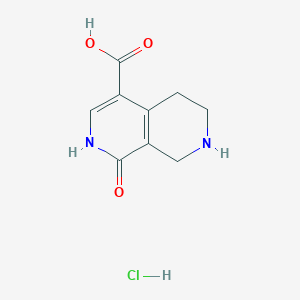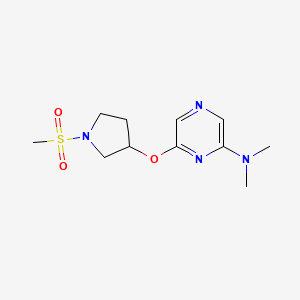
N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of benzamide derivatives is a topic of interest in the field of medicinal chemistry due to their potential biological applications. For instance, a series of substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides were synthesized using 4-aminophenazone, showcasing their potential to bind nucleotide protein targets . Similarly, N-(1,7-Dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives were synthesized through a catalyst-free 1,3-dipolar cycloaddition of azomethine imines with azlactones, followed by rearrangement under mild conditions . These examples demonstrate the diverse synthetic routes available for creating benzamide derivatives with potential therapeutic applications.
Molecular Structure Analysis
The molecular structure of benzamide derivatives can significantly influence their biological activity. For instance, the X-ray structure characterization of two antipyrine derivatives revealed that they crystallize in the monoclinic P21/c space group and their crystal packing is stabilized by a combination of hydrogen bonds and other intermolecular interactions . These structural insights are crucial for understanding how these compounds interact at the molecular level and can guide the design of new compounds with improved properties.
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives can be influenced by the presence of different functional groups. For example, the introduction of electron-donor and electron-acceptor moieties, such as N,N-dimethylaniline and 1-(trifluoromethyl)benzene, to tetrakis(ethynyl)pyrenes resulted in enhanced charge transfer properties, as evidenced by solvatochromic studies and cyclic voltammetric studies . These findings are important for the development of new materials with specific electronic properties, such as electrogenerated chemiluminescence (ECL) efficiency.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are key to their function and application. For instance, the solvatochromic and electrochemical studies mentioned earlier provide insights into the photophysical properties of the synthesized compounds . Additionally, the synthesis of a PET agent for imaging B-Raf(V600E) in cancers involved the creation of a compound with specific radiochemical yields and high specific activity, highlighting the importance of physical properties in the development of diagnostic tools .
科学的研究の応用
Synthesis and Structural Analysis
N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)benzamide and related compounds have been extensively studied for their unique structural and synthetic applications. For instance, the study on energetic multi-component molecular solids formed by tetrafluoroterephthalic acid with aza compounds showcases the significance of strong hydrogen bonds and weak intermolecular interactions in assembling molecules into larger architectures. These interactions are pivotal in the formation of supramolecular structures, which are crucial for the development of new materials with potential applications in various fields, including drug delivery systems and material science (Wang, Hu, Wang, Liu, & Huang, 2014).
Catalytic and Synthetic Applications
In catalysis, the use of specific compounds for the synthesis of complex molecular structures is vital. For example, the catalyst-free synthesis of N-(1,7-Dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives via 1,3-dipolar cycloaddition signifies a leap towards efficient and environmentally friendly synthetic methodologies. This reaction pathway highlights the potential of utilizing such compounds in the synthesis of novel organic molecules, which could have implications in pharmaceuticals and agrochemicals (Liu, Xu, Sun, Lu, & Guo, 2014).
Luminescent Materials
The design and synthesis of luminescent materials have been a significant area of research due to their applications in optoelectronic devices. Studies on ethynyl-pyrene liquid crystals and gels, for example, demonstrate the ability to tune the photoluminescence wavelength of the pyrene core by altering the substitution pattern and the state of the matter. These materials have shown promising applications in the development of field-effect transistors, providing good bulk electron and hole charge mobilities as well as light emission generation (Diring, Camerel, Donnio, Dintzer, Toffanin, Capelli, Muccini, & Ziessel, 2009).
Antimicrobial Activity
The search for new antimicrobial agents has led to the exploration of various synthetic compounds, including this compound derivatives. Studies have synthesized and evaluated the antimicrobial activity of these compounds, providing insights into their potential use as novel therapeutic agents. For example, a range of 3-hydroxy-4-oxo-4H-pyran-2- carboxamide derivatives were synthesized and demonstrated antimicrobial activity, highlighting the potential of these compounds in addressing the need for new antimicrobials (Aytemir, Erol, Hider, & Özalp, 2003).
特性
IUPAC Name |
N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO2/c15-14(16,17)10-18(12-6-8-20-9-7-12)13(19)11-4-2-1-3-5-11/h1-5,12H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCWSOBTKJQBIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CC(F)(F)F)C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-({5-[(2-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(cyanomethyl)-N-phenylacetamide](/img/structure/B2546865.png)
![5,6-Dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one](/img/structure/B2546866.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B2546867.png)
![N-[2-(3,5-dimethylphenoxy)ethyl]-3,4-difluorobenzamide](/img/structure/B2546869.png)


![N~1~,N~3~-bis(3,5-dichlorophenyl)-2-[(methoxyimino)methyl]malonamide](/img/structure/B2546873.png)

![2-(2-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2546877.png)
![2-([1,1'-biphenyl]-4-yl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide](/img/structure/B2546879.png)
![[2-(Methoxymethyl)oxolan-2-yl]methanamine](/img/structure/B2546881.png)
![3-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B2546884.png)